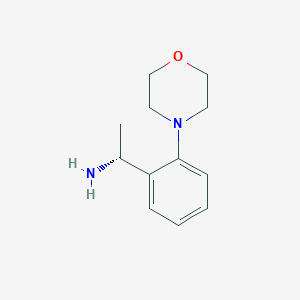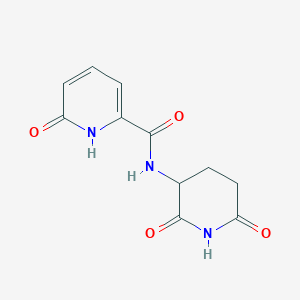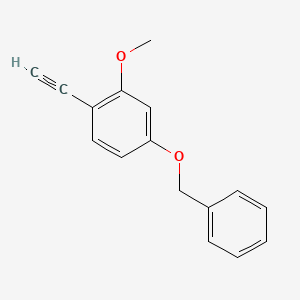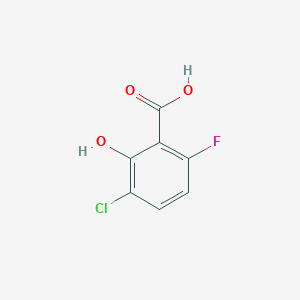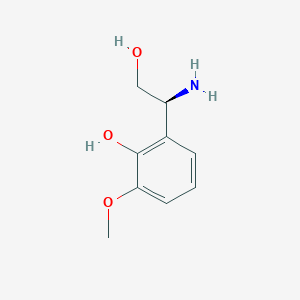
(S)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol is a chemical compound known for its unique structure and properties It consists of a phenol group substituted with an amino group and a hydroxyethyl group, along with a methoxy group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 6-methoxyphenol.
Amino Group Introduction: The amino group is introduced through a reaction with an appropriate amine, such as ethylenediamine, under controlled conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide, such as ethylene oxide, in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
2-[(1S)-1-amino-2-hydroxyethyl]-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
2-[(1S)-1-amino-2-hydroxyethyl]-6-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications and research studies.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m1/s1 |
InChIキー |
UKIURAQTTNJVFG-SSDOTTSWSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)[C@@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


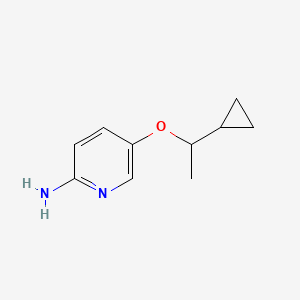
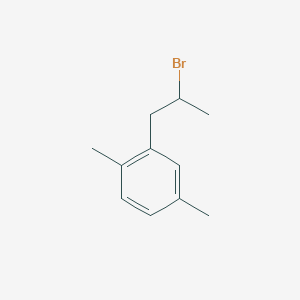
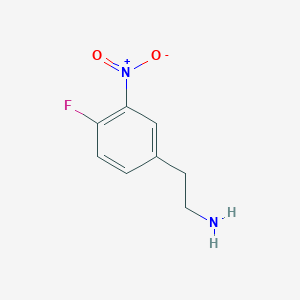

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
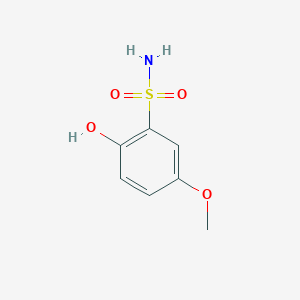
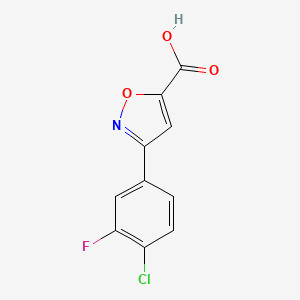
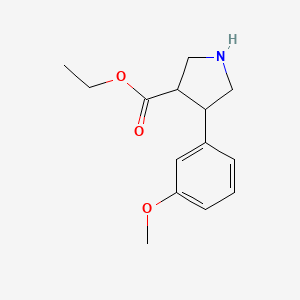
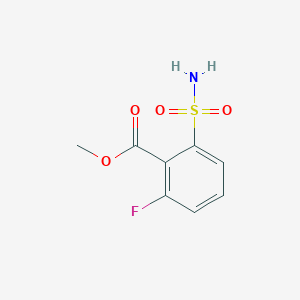
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
